![molecular formula C12H10N2O2S B1300555 Ethyl imidazo[2,1-b][1,3]benzothiazole-2-carboxylate CAS No. 64951-05-9](/img/structure/B1300555.png)

Ethyl imidazo[2,1-b][1,3]benzothiazole-2-carboxylate

Vue d'ensemble

Description

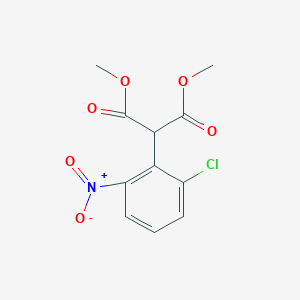

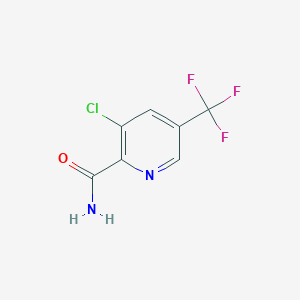

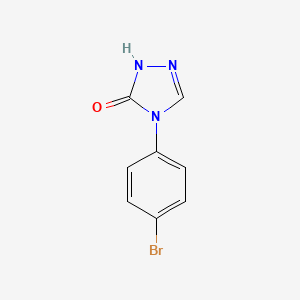

Ethyl imidazo[2,1-b][1,3]benzothiazole-2-carboxylate is a complex organic compound . It contains a total of 29 bonds, including 19 non-H bonds, 15 multiple bonds, 3 rotatable bonds, 1 double bond, and 14 aromatic bonds . It also includes 2 five-membered rings, 1 six-membered ring, 1 eight-membered ring, 1 nine-membered ring, 1 twelve-membered ring, 1 aromatic ester, and 1 Imidazole .

Synthesis Analysis

The synthesis of Ethyl imidazo[2,1-b][1,3]benzothiazole-2-carboxylate involves the cyclization of compound 1 with ethyl 2-chloro-3-oxobutanoate (2) in 1,4-dioxane under reflux condition . This process produces the ethyl 2-methylbenzo-[d]-imidazo-[2,1-b]-thiazole-3-carboxylate (3), which is established by 1 H NMR .Molecular Structure Analysis

The molecular formula of Ethyl imidazo[2,1-b][1,3]benzothiazole-2-carboxylate is C12H10N2O2S . Its average mass is 246.285 Da, and its monoisotopic mass is 246.046295 Da .Chemical Reactions Analysis

The reactions of 2-amino- and 2-mercaptothiazole derivatives provide a powerful, modern tools for the design of a wide variety of aromatic azoles . Their synthesis methods can be divided into two main groups: “one-pot” synthesis and sequential multistep synthesis . Along with conventional approaches, effective and ecologically friendly alternative reactions are being developed based on commercially available reagents and the principles of green chemistry .Applications De Recherche Scientifique

Proteomics Research

Ethyl imidazo[2,1-b][1,3]benzothiazole-2-carboxylate: is utilized in proteomics, which is the large-scale study of proteins, particularly their structures and functions. This compound is used as a specialty product for proteomics research applications due to its unique chemical properties .

Anxiolytic Agents

The benzothiazole class, to which this compound belongs, has been reported to serve as a potent non-sedative anxiolytic. These compounds can help in the development of new medications that alleviate anxiety without causing drowsiness .

Anticancer Agents

Benzothiazoles, including derivatives like Ethyl imidazo[2,1-b][1,3]benzothiazole-2-carboxylate, have shown promise as powerful anticancer agents. They are being studied for their potential to inhibit the growth of cancer cells .

Neuroimaging Probes

This compound has applications in neuroimaging, particularly as a PET imaging probe. It can be used to detect β-amyloid plaques in the brains of Alzheimer’s patients, aiding in the diagnosis and study of this neurodegenerative disease .

Kinase Inhibition

Kinases are enzymes that play a crucial role in various cellular processes. Ethyl imidazo[2,1-b][1,3]benzothiazole-2-carboxylate is being researched as a kinase inhibitor, which could lead to new treatments for diseases caused by dysregulated kinase activity .

Antimicrobial Activity

The antimicrobial properties of benzothiazoles make them valuable in the fight against infectious diseases. This compound is studied for its effectiveness against various microbes, which could lead to the development of new antibiotics .

Nerve Function Treatment

Derivatives of benzothiazoles are used in the treatment of interval loss of nerve function. Research into Ethyl imidazo[2,1-b][1,3]benzothiazole-2-carboxylate could contribute to advancements in therapies for neurological disorders .

Chemical Synthesis

Lastly, this compound is important in chemical synthesis. It serves as a building block for creating a variety of complex molecules, which can have diverse applications in medicinal chemistry and materials science .

Mécanisme D'action

Target of Action

Ethyl imidazo[2,1-b][1,3]benzothiazole-2-carboxylate and its derivatives have been identified as potential antimycobacterial agents . The primary target of these compounds is the Pantothenate synthetase of Mycobacterium tuberculosis (Mtb) , a bacterium that causes tuberculosis.

Mode of Action

Molecular docking and dynamics studies suggest that these compounds interact with the pantothenate synthetase of mtb, leading to the inhibition of this enzyme . This interaction disrupts the normal functioning of the bacterium, thereby exerting an antimycobacterial effect .

Biochemical Pathways

The inhibition of Pantothenate synthetase disrupts the biosynthesis of pantothenate, a key precursor for the biosynthesis of coenzyme A, which is essential for various biochemical pathways in the bacterium . This disruption affects the downstream effects of these pathways, leading to the inhibition of the growth and proliferation of Mtb .

Pharmacokinetics

In silico admet prediction has been carried out for some of its derivatives

Result of Action

The most active derivative of Ethyl imidazo[2,1-b][1,3]benzothiazole-2-carboxylate, IT10, displayed significant inhibitory activity against Mtb . It showed an IC50 of 2.32 μM and an IC90 of 7.05 μM against Mtb H37Ra . Furthermore, these compounds showed selective inhibition of Mtb over a panel of non-tuberculous mycobacteria (NTM) .

Action Environment

It’s known that the efficacy of antimycobacterial agents can be influenced by factors such as ph, temperature, and the presence of other substances

Safety and Hazards

While specific safety and hazards information for Ethyl imidazo[2,1-b][1,3]benzothiazole-2-carboxylate is not available in the sources, it’s generally recommended to avoid all personal contact, including inhalation . Use in a well-ventilated area is advised, and personal protective equipment should be worn when risk of exposure occurs .

Orientations Futures

Propriétés

IUPAC Name |

ethyl imidazo[2,1-b][1,3]benzothiazole-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2O2S/c1-2-16-11(15)8-7-14-9-5-3-4-6-10(9)17-12(14)13-8/h3-7H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REOXQBVMMDCPSB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN2C3=CC=CC=C3SC2=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30363195 | |

| Record name | ethyl imidazo[2,1-b][1,3]benzothiazole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30363195 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl imidazo[2,1-b][1,3]benzothiazole-2-carboxylate | |

CAS RN |

64951-05-9 | |

| Record name | Imidazo[2,1-b]benzothiazole-2-carboxylic acid, ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=64951-05-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | ethyl imidazo[2,1-b][1,3]benzothiazole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30363195 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(7-Methylimidazo[1,2-a]pyridin-2-yl)aniline](/img/structure/B1300475.png)

![5-[2-(4-Fluoroanilino)ethenyl]-3-(methylthio)-4-isothiazolecarbonitrile](/img/structure/B1300490.png)

![1-methyl-4-[4-(1H-pyrazol-5-yl)phenyl]piperazine](/img/structure/B1300551.png)

![1-Naphtho[2,1-b]furan-2-yl-1-ethanone](/img/structure/B1300553.png)